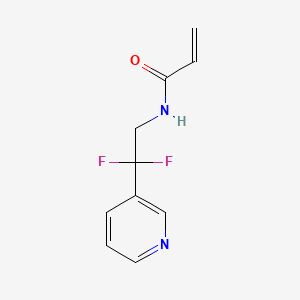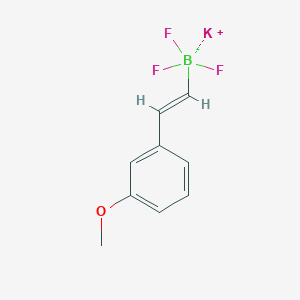
Potassium (E)-trifluoro(3-methoxystyryl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (E)-trifluoro(3-methoxystyryl)borate is an organoboron compound characterized by the presence of a trifluoromethyl group and a methoxystyryl moiety
準備方法
Synthetic Routes and Reaction Conditions
Potassium (E)-trifluoro(3-methoxystyryl)borate can be synthesized through a series of reactions involving the coupling of appropriate boronic acids with trifluoromethylated styryl derivatives. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a trifluoromethylated styryl halide in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C, and can be carried out in various solvents, including ethanol and toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Potassium (E)-trifluoro(3-methoxystyryl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borate esters.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, such as methyl or hydroxyl groups.
Substitution: The methoxystyryl moiety can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and various substituted styryl derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Potassium (E)-trifluoro(3-methoxystyryl)borate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Potassium (E)-trifluoro(3-methoxystyryl)borate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with various proteins, modulating their activity and influencing cellular pathways . The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being studied.
類似化合物との比較
Similar Compounds
- Potassium (E)-trifluoro(4-methoxystyryl)borate
- Potassium (E)-trifluoro(3-hydroxystyryl)borate
- Potassium (E)-trifluoro(3-methylstyryl)borate
Uniqueness
Potassium (E)-trifluoro(3-methoxystyryl)borate is unique due to the presence of both the trifluoromethyl and methoxystyryl groups, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methoxystyryl moiety provides a site for further functionalization.
特性
分子式 |
C9H9BF3KO |
|---|---|
分子量 |
240.07 g/mol |
IUPAC名 |
potassium;trifluoro-[(E)-2-(3-methoxyphenyl)ethenyl]boranuide |
InChI |
InChI=1S/C9H9BF3O.K/c1-14-9-4-2-3-8(7-9)5-6-10(11,12)13;/h2-7H,1H3;/q-1;+1/b6-5+; |
InChIキー |
QLADROLRJJMGDI-IPZCTEOASA-N |
異性体SMILES |
[B-](/C=C/C1=CC(=CC=C1)OC)(F)(F)F.[K+] |
正規SMILES |
[B-](C=CC1=CC(=CC=C1)OC)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


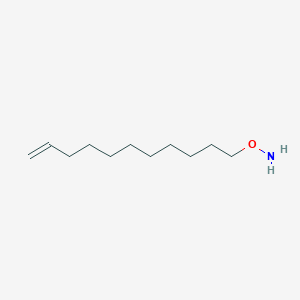
amine hydrochloride](/img/structure/B13458239.png)
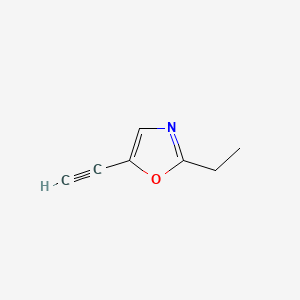
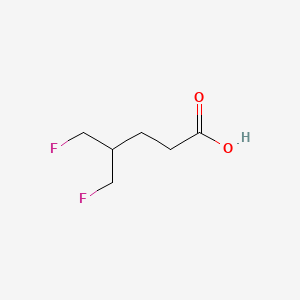
![9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B13458277.png)

![2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13458283.png)
![2-{6-[2-(4-Methylpiperazin-1-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13458294.png)

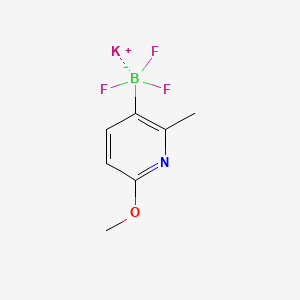
![(4-Methyl-7-oxabicyclo[2.2.1]heptan-1-YL)methanamine](/img/structure/B13458311.png)
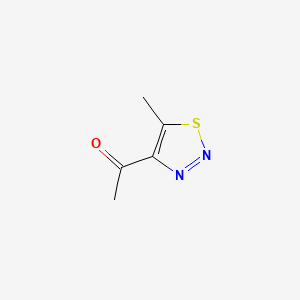
![2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid](/img/structure/B13458321.png)
